

An In-depth Technical Guide to the Mechanism of Action of OptoBI-1

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Compound of Interest

Compound Name: OptoBI-1

Cat. No.: B1193284

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Core Summary

OptoBI-1 is a synthetic, photoswitchable organic molecule that functions as a potent and selective agonist for specific members of the Transient Receptor Potential Canonical (TRPC) family of ion channels.^[1] Developed as a photopharmacological tool, **OptoBI-1** allows for precise spatiotemporal control of cellular signaling pathways governed by these channels.^{[2][3]} Its mechanism of action is centered on its ability to undergo conformational changes in response to specific wavelengths of light, enabling reversible activation of TRPC3, TRPC6, and TRPC7 channels. This light-dependent activation triggers cation influx, primarily Ca²⁺, which in turn modulates a range of downstream cellular processes, including neuronal firing and nuclear factor of activated T-cells (NFAT) signaling.

Photochemical Properties and Mechanism of Action

OptoBI-1's functionality is rooted in its azobenzene moiety, which allows for photoisomerization between two distinct conformations: a thermally stable trans-isomer and a metastable cis-isomer. In its inactive state in the dark, **OptoBI-1** predominantly exists in the trans conformation. Upon exposure to ultraviolet (UV) light at a wavelength of 365 nm, it rapidly converts to the cis-isomer. This cis conformation is the biologically active form, which allosterically modulates and activates TRPC3, TRPC6, and TRPC7 channels.

The activation of these non-selective cation channels leads to an influx of cations, including Na⁺ and Ca²⁺, down their electrochemical gradients. The subsequent increase in intracellular Ca²⁺ concentration is a key event that initiates a cascade of downstream signaling events.

Reversion to the inactive trans-isomer can be achieved in two ways: either by illumination with blue light at 430 nm or through spontaneous thermal relaxation in the dark, which occurs over a period of approximately 50 minutes. This reversible control allows for precise on-and-off switching of TRPC channel activity. Notably, **OptoBI-1** has been shown to have no effect on TRPC4 or TRPC5 channels, highlighting its selectivity within the TRPC family.

Quantitative Data

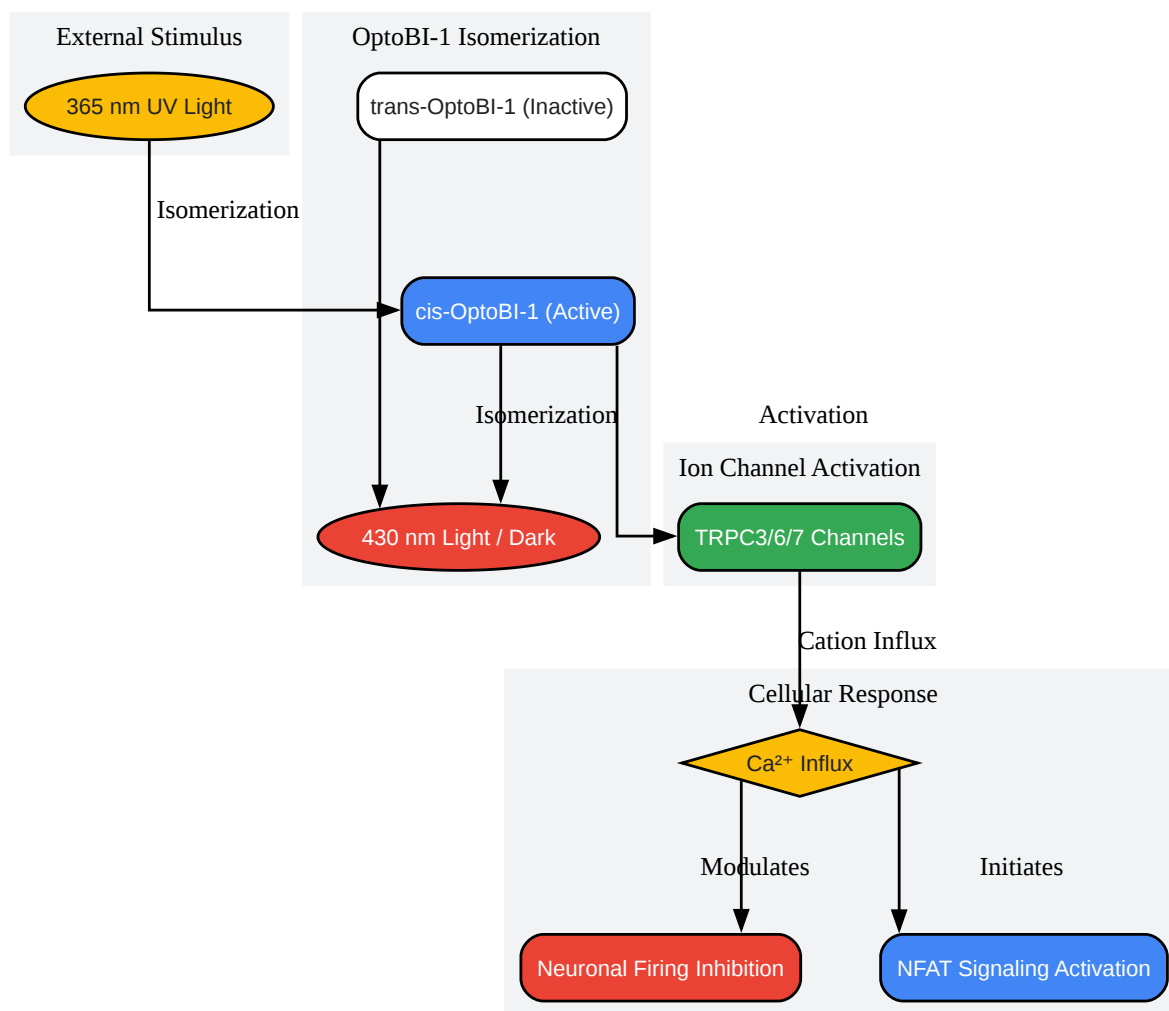
The following table summarizes the key quantitative parameters associated with the activity of **OptoBI-1**.

Parameter	Value	Channel	Notes
EC50 (cis-form)	~0.1 µM	TRPC3	The half-maximal effective concentration for the active cis-isomer.
Activating Wavelength	365 nm	TRPC3/6/7	Wavelength to induce the active cis-conformation.
Deactivating Wavelength	430 nm	TRPC3/6/7	Wavelength to revert to the inactive trans-conformation.
Thermal Relaxation Time	~50 minutes	N/A	Time for the cis-isomer to revert to the trans-isomer in the dark.

Signaling Pathways

The activation of TRPC channels by **OptoBI-1** initiates signaling cascades that can influence various cellular functions. One well-documented pathway is the modulation of neuronal activity. In hippocampal neurons, the activation of TRPC3 by cis-**OptoBI-1** leads to an inhibition of neuronal firing. The precise mechanism is thought to involve local Ca^{2+} signaling that may lead to the activation of K^{+} conductances.

Another significant pathway influenced by **OptoBI-1** is the Ca^{2+} /calcineurin/NFAT signaling cascade. In mast cells engineered to express TRPC6, photoactivation of **OptoBI-1** leads to Ca^{2+} influx, which in turn activates the phosphatase calcineurin. Calcineurin then dephosphorylates NFAT, leading to its nuclear translocation and the subsequent regulation of gene expression.



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Caption: Signaling pathway of **OptoBI-1** activation and downstream effects.

Experimental Protocols

Calcium Imaging Protocol

This protocol describes how to measure changes in intracellular calcium concentration in response to **OptoBI-1** photoactivation.

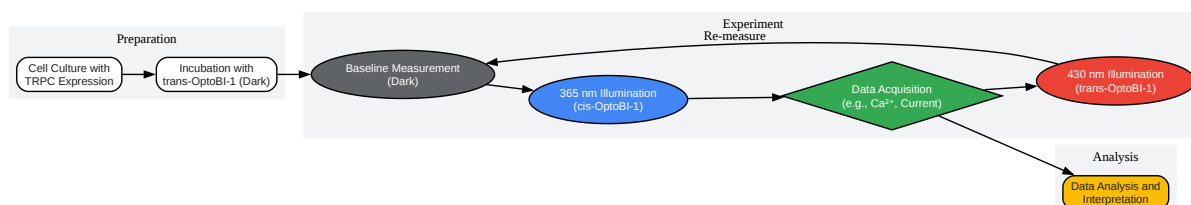
- **Cell Preparation:** Culture cells (e.g., HEK293 cells expressing YFP-TRPC3) on glass-bottom dishes suitable for fluorescence microscopy.
- **Dye Loading:** Load the cells with a calcium-sensitive dye (e.g., Fura-2 AM or a genetically encoded sensor like R-GECO) according to the manufacturer's instructions.
- **OptoBI-1 Application:** Incubate the cells with **OptoBI-1** (e.g., 10 μ M) in a suitable buffer in the dark.
- **Microscopy Setup:** Place the dish on an inverted fluorescence microscope equipped with an excitation light source for the calcium indicator and separate light sources for 365 nm and 430 nm illumination.
- **Baseline Measurement:** Record the baseline fluorescence of the calcium indicator for a few minutes in the dark.
- **Photoactivation:** Expose the cells to 365 nm light for a defined period (e.g., 10 seconds) to isomerize **OptoBI-1** to its cis form.
- **Data Acquisition:** Continuously record the fluorescence of the calcium indicator to measure the increase in intracellular Ca^{2+} .
- **Deactivation:** Expose the cells to 430 nm light (e.g., for 30 seconds) to revert **OptoBI-1** to its trans form and observe the return of fluorescence to baseline.

Electrophysiology Protocol (Whole-Cell Patch-Clamp)

This protocol outlines the steps for measuring ion channel currents in response to **OptoBI-1**.

- **Cell Preparation:** Use cells expressing the TRPC channel of interest (e.g., TRPC6 in RBL-2H3 mast cells).
- **Patch-Clamp Setup:** Establish a whole-cell patch-clamp configuration on a selected cell.

- **Solution Application:** Perfuse the cell with an extracellular solution containing **OptoBI-1** in its inactive trans form.
- **Voltage Protocol:** Apply a voltage ramp or step protocol to measure baseline currents.
- **Photoactivation:** While recording, illuminate the cell with 365 nm light to activate **OptoBI-1**.
- **Current Measurement:** Record the resulting inward and outward currents, which represent the activity of the TRPC channels.
- **Deactivation:** Switch the illumination to 430 nm to deactivate the channels and allow the current to return to baseline.



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Caption: A typical experimental workflow for using **OptoBI-1**.

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